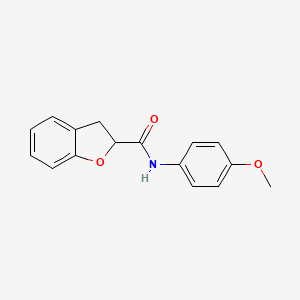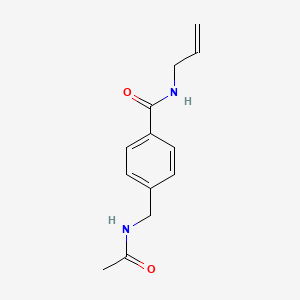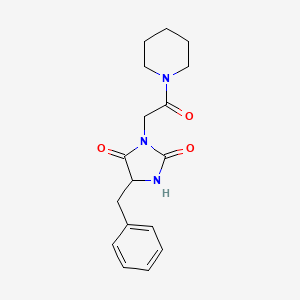
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits this compoundβ by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of this compoundβ has been shown to promote cell survival, reduce inflammation, and enhance insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation. Additionally, this compound has been shown to enhance insulin sensitivity and glucose uptake in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its specificity towards this compoundβ. This specificity allows for the selective inhibition of this compoundβ without affecting other kinases. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration in experimental design.
Zukünftige Richtungen
There are various future directions for the research of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is the development of more potent and selective this compoundβ inhibitors. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease, is an area of interest. Furthermore, the investigation of the potential role of this compound in the regulation of other cellular processes, such as autophagy and mitophagy, is an exciting avenue for future research.
Conclusion:
This compound is a chemical compound that has shown great potential in various research applications. Its ability to selectively inhibit this compoundβ has led to its investigation in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. While there are limitations to its use, the future directions for research in this area are promising, and further investigation of this compound is warranted.
Synthesemethoden
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a one-pot reaction between 2-amino-4-methoxybenzoic acid and 2,3-dihydrobenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as EDCI, and a base, such as DIPEA. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in various research applications. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compoundβ has been linked to the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-8-6-12(7-9-13)17-16(18)15-10-11-4-2-3-5-14(11)20-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNRYDAIIKVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)

![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
